

# Nudicaucin B chemical structure and stereochemistry

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An in-depth technical guide on the chemical structure and stereochemistry of Nudicaulin B and its related diastereomers.

### Introduction

Nudicaulins are a unique class of yellow pigments responsible for the coloration of the petals of the Iceland poppy, Papaver nudicaule.[1][2] First isolated in 1939, their complex structure eluded scientists for over 70 years.[3][4] It was not until 2013 that the definitive constitution and stereochemistry were established.[1][5] These compounds are rare examples of flavoalkaloids, featuring a complex molecular architecture derived from the fusion of an indole and a flavonoid (specifically, a pelargonidin glycoside) precursor.[5][6]

The term "Nudicaulin B" is not commonly used in recent primary literature. Instead, these alkaloids are classified as diastereomeric pairs, such as Nudicaulin I and Nudicaulin II, which possess the same core structure but differ in their spatial arrangement.[1] These pairs, in turn, can have different glycosylation and malonylation patterns, leading to a series of related compounds (e.g., Nudicaulins III, IV, VII, VIII).[7] This guide will focus on the core aglycon structure of the well-characterized Nudicaulins I and II as the foundational reference for this class of molecules.

### **Chemical Constitution**

The fundamental structure of the nudicaulin aglycon is a pentacyclic indole alkaloid.[1] This core is formally named 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-



b]indole-5,7,11-triol.[5] It is comprised of an indole unit fused to a polyphenolic scaffold, which originates from a pelargonidin-type flavonoid.[5][8] This aglycon is decorated with sugar moieties in the native compounds, typically glucose and sophorose units, which may also be malonylated.[5][7]

The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1] Chemical modifications such as catalytic hydrogenation and permethylation were instrumental in confirming the connectivity of the complex ring system.[1]

## Stereochemistry

The nudicaulin aglycon possesses two key stereogenic centers at the C-3 and C-11 positions. The different spatial arrangements at these centers give rise to the diastereomeric nature of Nudicaulins I and II.[1]

The assignment of their absolute configurations was a critical step, achieved through a combination of advanced analytical techniques:

- Relative Configuration: The relative orientation of substituents was determined using
  Rotating-frame Overhauser Effect Spectroscopy (ROESY). In Nudicaulin I, a strong ROESY
  correlation between the proton at C-3 (H-3) and the anomeric proton of the glucose unit
  attached at C-11 showed that they are on the same side of the aglycon skeleton, indicating a
  cis relationship.[1]
- Absolute Configuration: The definitive absolute configuration was established using
  Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum-chemical
  calculations.[1] By comparing the experimental ECD spectra of the natural compounds to
  spectra calculated for different stereoisomers, the precise 3D arrangement was confirmed.[1]
   [4]

The established absolute configurations are:

Nudicaulin I: (3S, 11R)[1]

Nudicaulin II: (3R, 11S)[1]



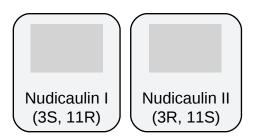


Figure 1: Nudicaulin Aglycon Stereochemistry

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Figure 1: Nudicaulin Aglycon Stereochemistry

### **Quantitative Spectroscopic Data**

The structural elucidation of nudicaulins relied heavily on NMR spectroscopy. While full data for the glycosylated forms are extensive, the following table summarizes the key <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for the aglycon of dihydronudicaulin I (4a), a derivative that was crucial for confirming the core structure. The data were recorded in CD<sub>3</sub>OD.[1]

Table 1: ¹H and ¹³C NMR Data for Dihydronudicaulin I Aglycon (in CD₃OD)[1]



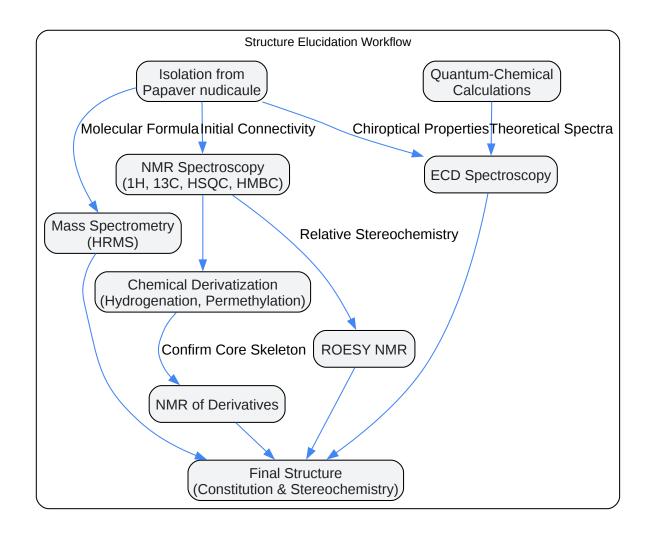
Position	δC (ppm)	δΗ (ppm), Mult. (J in Hz)
2	140.5	-
3	55.0	5.07, d (2.4)
4	108.3	6.78, s
5	155.1	-
6	97.4	6.27, d (2.2)
7	157.9	-
8	96.0	6.21, d (2.2)
9	161.2	-
10	108.5	-
11	126.8	-
12	55.0	4.99, s
13	116.5	-
14	138.8	-
15	120.9	7.37, d (8.1)
16	122.9	7.00, t (7.7)
17	113.1	6.73, t (7.5)
18	129.5	7.23, d (7.8)
19	112.5	-
1'	130.4	-
2', 6'	132.4	7.10, d (8.6)
3', 5'	116.8	6.75, d (8.6)
4'	158.5	-



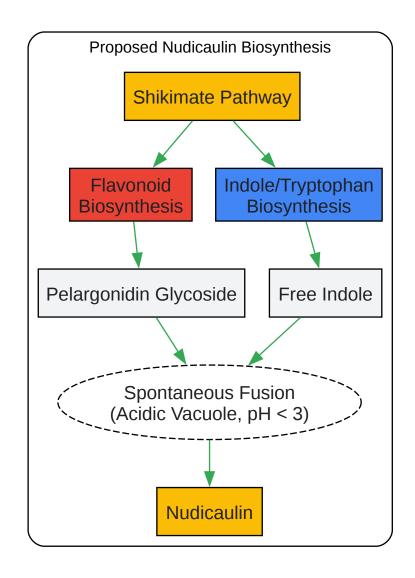
# Experimental Protocols Structural Elucidation Methodology

The determination of the nudicaulin structure is a case study in modern natural product chemistry, involving a workflow that integrates multiple analytical techniques.









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